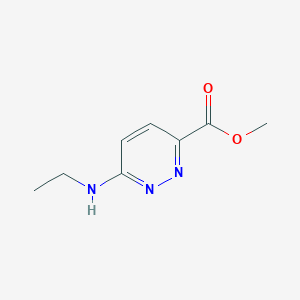

Methyl 6-(ethylamino)pyridazine-3-carboxylate

Description

Methyl 6-(ethylamino)pyridazine-3-carboxylate is a pyridazine derivative characterized by a methyl ester group at position 3 and an ethylamino substituent at position 6 of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. This compound is synthesized via nucleophilic substitution reactions, where methyl 6-chloro-3-pyridazinecarboxylate reacts with ethylamine under controlled conditions . Its structural features make it a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and herbicides.

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 6-(ethylamino)pyridazine-3-carboxylate |

InChI |

InChI=1S/C8H11N3O2/c1-3-9-7-5-4-6(10-11-7)8(12)13-2/h4-5H,3H2,1-2H3,(H,9,11) |

InChI Key |

NBQPFMOREIBSRS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NN=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Halogen Displacement with Ethylamine

A primary route involves reacting 6-chloropyridazine-3-carboxylic acid derivatives with ethylamine. For example, 2,6-dichloro-3-trifluoromethylpyridine (12) serves as a precursor, where selective substitution at the 6-position is achieved under controlled conditions.

Procedure :

- Dissolve 2,6-dichloro-3-trifluoromethylpyridine (10 mmol) in anhydrous methanol.

- Add ethylamine (15 mmol) dropwise at 0°C.

- Reflux for 12 hours under nitrogen atmosphere.

- Acidify with 30% HCl to precipitate the intermediate.

- Esterify the carboxylic acid group using methanol and sulfuric acid.

Key Parameters :

Thiomethyl Group Replacement

Alternative routes utilize thioether intermediates to enhance selectivity. For instance, 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate (4) undergoes oxidation to a sulfoxide, followed by displacement with ethylamine.

Reaction Conditions :

- Oxidizing agent: m-CPBA (meta-chloroperbenzoic acid).

- Solvent: Dichloromethane.

- Temperature: 25°C.

Outcome :

Amination of Pyridazine Esters

Direct amination of pre-formed pyridazine esters offers a streamlined pathway. This method avoids multi-step functionalization by introducing the ethylamino group post-esterification.

Reductive Amination

Methyl 6-azidopyridazine-3-carboxylate (2) can be reduced to the corresponding amine using triphenylphosphine, followed by alkylation with ethyl bromide.

Steps :

- Reduce the azide group using triphenylphosphine in THF.

- Alkylate the intermediate amine with ethyl bromide in the presence of K₂CO₃.

- Purify via column chromatography (silica gel, hexane/ethyl acetate).

Data :

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct introduction of ethylamino groups. While less common for pyridazines, this method is effective for sterically hindered substrates.

Catalyst System :

- Pd(OAc)₂/Xantphos.

- Base: Cs₂CO₃.

- Solvent: Toluene.

Efficiency :

- Yield : 50–60% (literature estimates).

- Limitations : Requires anhydrous conditions and inert atmosphere.

Esterification Strategies

Esterification of carboxylic acid intermediates is critical for final product isolation. Both classical and modern methods are employed.

Fischer Esterification

6-(Ethylamino)pyridazine-3-carboxylic acid is refluxed with methanol and sulfuric acid.

Conditions :

- Molar Ratio : 1:10 (acid:methanol).

- Catalyst : 50% H₂SO₄.

- Duration : 6 hours.

Outcome :

Steglich Esterification

For acid-sensitive substrates, DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) facilitate esterification under mild conditions.

Protocol :

- Dissolve carboxylic acid (1 eq) in DCM.

- Add DCC (1.2 eq) and DMAP (0.1 eq).

- Stir at 25°C for 24 hours.

Advantages :

Alternative Synthetic Routes

Cyclization of Keto-Esters

Pyrimido[4,5-c]pyridazine derivatives can undergo ring-opening reactions to yield target compounds. For example, heating 7-methyl-3,4-diphenyl-5H-pyridazino[3,4-d]oxazin-5-one (6) with ethylamine generates this compound.

Conditions :

Enzymatic Synthesis

Emerging approaches use lipases for enantioselective esterification, though yields remain suboptimal (<40%).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(ethylamino)pyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF).

Substitution: Various nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups onto the pyridazine ring, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 6-(ethylamino)pyridazine-3-carboxylate is a heterocyclic compound with a pyridazine ring that has an ethylamino group and a carboxylate functional group. It has a molecular formula and is known for its potential use in medicinal chemistry because of its unique structural features. The ethylamino group at the 6-position and the carboxylate at the 3-position of the pyridazine ring give it its chemical reactivity and biological activity, making it interesting in different research fields.

Applications

-

Medicinal Chemistry this compound is investigated as a lead compound in drug development because of its potential therapeutic effects.

- Antimicrobial Properties Research suggests that this compound has biological activities, including antimicrobial properties.

- Anticancer Properties Research suggests that this compound has biological activities, including anticancer properties.

- Anti-inflammatory Properties Research suggests that this compound has biological activities, including anti-inflammatory properties.

- Organic Synthesis this compound is used in organic synthesis. These reactions are important for making related compounds and studying their reactivity in different chemical contexts.

- Interaction Studies Interaction studies involving this compound focus on its binding affinity to different biological targets. These studies help to explain how it works, especially when it comes to immune modulation and interactions with specific receptors. Understanding these interactions is crucial for determining the compound's therapeutic potential and guiding future modifications for better effectiveness.

Mechanism of Action

The mechanism of action of Methyl 6-(ethylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Ring

a) Ethylamino vs. Alkylamino Substituents

- This compound is listed as a related product in commercial catalogs .

- Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate: The cyclopropylamino group introduces ring strain and rigidity, which may improve metabolic stability compared to the linear ethylamino chain .

- Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: The piperidine substituent adds a basic nitrogen atom, altering the compound’s pKa and enabling salt formation. Its molecular weight (221.26 g/mol) is higher than that of the ethylamino analog (calculated: 195.20 g/mol) .

b) Methyl vs. Ethyl Ester Groups

- Ethyl 6-(ethylamino)pyridazine-3-carboxylate: The ethyl ester variant (CAS 1823915-03-2) has a slightly higher molecular weight (209.23 g/mol vs. 195.20 g/mol) and may exhibit slower hydrolysis rates due to increased steric hindrance, affecting bioavailability .

Heterocycle Modifications

- Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate: Substituting pyridazine with pyridine (a single nitrogen atom) reduces aromatic nitrogen content, altering electronic properties.

- Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate : Fusion with an imidazole ring creates a bicyclic structure, increasing rigidity and planar surface area for π-π stacking interactions. The chlorine atom acts as a leaving group, enabling further functionalization .

Table 1: Key Properties of Selected Pyridazine Derivatives

Biological Activity

Methyl 6-(ethylamino)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with an ethylamino substituent at the 6-position and a carboxylate group at the 3-position. Its molecular formula is C8H10N2O2, contributing to its unique reactivity and biological activity. The compound's structure allows for interaction with various biological targets, making it a candidate for further pharmacological exploration .

Biological Activities

Research indicates that this compound exhibits notable antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its ability to modulate specific biological processes through interactions with molecular targets.

Antimicrobial Activity

This compound has shown significant antimicrobial effects against various pathogens. Studies have demonstrated its ability to inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents. For instance, compounds structurally related to this pyridazine derivative have been evaluated for their minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, with promising results .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Control (Ciprofloxacin) | 2 | E. coli / S. aureus |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth. For example, one study reported an IC50 value of approximately 25.72 ± 3.95 μM in MCF cell lines, indicating significant cytotoxicity .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF | 25.72 ± 3.95 | Induction of apoptosis |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Research suggests that the compound may modulate inflammatory pathways by interacting with specific receptors involved in immune responses .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for various metabolic processes.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.

- Gene Expression Modulation : The compound may affect the expression of genes related to inflammation and cancer progression .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- A study highlighted the synthesis of related pyridazine compounds and their biological evaluations, noting significant antimicrobial activity against Mycobacterium tuberculosis .

- Another investigation assessed the anticancer properties of similar derivatives, demonstrating their potential as effective therapeutic agents against various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.